N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide
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Overview
Description
N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is a chemical compound with the molecular formula C10H11N3O2S2 and a molecular weight of 269.34 g/mol It is characterized by the presence of a thiazole ring, an aromatic phenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide typically involves the reaction of 2-aminothiazole with 4-bromophenylmethanesulfonamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The compound’s sulfonamide group can also interact with proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]Methanesulfonamide
- 2-Amino-4-(4-chlorophenyl)thiazole
- 2-Amino-4-(4-methylphenyl)thiazole
Uniqueness
N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays .
Biological Activity
N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structural features, including a thiazole ring and a methanesulfonamide group. This article explores the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₁N₃O₂S₂
- Molecular Weight : 269.34 g/mol
- Key Functional Groups :
- Thiazole ring (2-amino-4-thiazole)
- Methanesulfonamide group
The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.
This compound exhibits its biological activity primarily through enzyme inhibition. The thiazole moiety can bind to active sites on enzymes, disrupting metabolic pathways that are crucial for microbial survival and cancer cell proliferation. Specifically, the sulfonamide group may interact with proteins, altering their conformation and function.
Antimicrobial Activity
Research indicates that compounds with a thiazole scaffold demonstrate notable antimicrobial properties . This compound has been studied for its potential against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
The compound's mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic functions .
Anticancer Activity
The compound has shown promising results in anticancer studies , particularly against non-small cell lung cancer (NCI-H522) and colon cancer (HT29). The growth inhibition percentages (GI values) reported are significant, indicating its potential as an anticancer agent .
Cell Line | GI (%) |
---|---|
NCI-H522 | 31.7 |
HT29 | 29.4 |
TK-10 | 34.7 |
These findings suggest that this compound may induce apoptosis or inhibit cell cycle progression in cancer cells.
Other Biological Activities
In addition to antimicrobial and anticancer effects, the compound has been investigated for:
- Antioxidant properties : Potentially scavenging free radicals.
- Antidiabetic effects : Modulating insulin signaling pathways in diabetic models .
Research Findings and Case Studies
- Enzyme Inhibition Studies : A study highlighted the compound's role as a PTP1B inhibitor, showing competitive inhibition with an IC50 value of approximately 203 nM. This suggests its utility in managing insulin resistance and diabetes .
- Structural Modifications : Various derivatives of thiazole-based compounds have been synthesized to enhance biological activity. For instance, modifications to the phenyl ring or thiazole position have resulted in increased potency against specific targets .
- In Vivo Studies : Animal models have demonstrated the compound's efficacy in reducing tumor growth and improving metabolic profiles in diabetic rats, showcasing its dual therapeutic potential .
Properties
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-17(14,15)13-8-4-2-7(3-5-8)9-6-16-10(11)12-9/h2-6,13H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZDVARUPDOMRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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